molecular formula C5H9NO B1220103 4,4-Dimethyl-2-oxazoline CAS No. 30093-99-3

4,4-Dimethyl-2-oxazoline

Cat. No.: B1220103
CAS No.: 30093-99-3
M. Wt: 99.13 g/mol
InChI Key: KOAMXHRRVFDWRQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxazoline (CAS: 30093-99-3) is a five-membered heterocyclic compound featuring an oxazoline ring with two methyl groups at the 4-position. It is commercially available and widely utilized in organic synthesis, catalysis, and coordination chemistry due to its stability and tunable reactivity . The compound’s structure—comprising an sp²-hybridized nitrogen and oxygen within a planar ring—confers resistance to nucleophiles and acids, making it a robust ligand and building block . Applications range from asymmetric catalysis to polymer synthesis and bioorthogonal labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-oxazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylpropanol with acetic anhydride under reflux conditions. The reaction proceeds via cyclization to form the oxazoline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

4,4-Dimethyl-2-oxazoline serves as a building block in the synthesis of various functional polymers. Its pendant reactive groups allow for selective reactions with thiols and carboxylic acids, facilitating the creation of complex polymer architectures. Notably, poly(2-isopropenyl-2-oxazoline), derived from this compound, has demonstrated significant potential in biomedical applications due to its non-cytotoxic nature and immunomodulatory properties .

Table 1: Polymer Applications of this compound

Application TypeDescriptionReferences
Drug DeliveryUsed in drug conjugates due to its biocompatibility and ability to form hydrogels.
Gene DeliveryFunctionalized polymers for targeted gene delivery systems.
Antimicrobial MaterialsDevelopment of surfaces with antimicrobial properties through polymer coatings.

Biomedical Engineering

The unique properties of this compound make it suitable for various biomedical applications:

  • Hydrogels : The compound is utilized in creating hydrogels that can respond to environmental stimuli, making them ideal for drug delivery systems.
  • Tissue Engineering : Its ability to form biocompatible materials supports its use in scaffolds for tissue engineering applications .

Case Study 1: Poly(2-isopropenyl-2-oxazoline) in Drug Delivery

A study demonstrated the use of poly(2-isopropenyl-2-oxazoline) as a drug delivery vehicle. The polymer exhibited controlled release properties and biocompatibility, making it suitable for therapeutic applications. The research highlighted the importance of the oxazoline moiety in enhancing the stability and efficacy of drug formulations .

Case Study 2: Antimicrobial Coatings

Research focused on developing antimicrobial coatings using functionalized poly(2-oxazoline). The coatings showed significant effectiveness against bacterial growth while maintaining biocompatibility, indicating potential uses in medical devices and hospital environments .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxazoline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxazoline ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further transformations. These intermediates can interact with molecular targets and pathways, resulting in the desired chemical or biological effects .

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs of 4,4-dimethyl-2-oxazoline include derivatives with substituents on the aromatic ring or modifications to the oxazoline backbone. A comparison of selected compounds is summarized below:

Compound Name Substituents/Modifications Physical State Key Properties/Applications References
This compound 4,4-dimethyl groups Liquid (oil) Ligand in organotin complexes, Grignard reactions
4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline 4,4-bis(hydroxymethyl), 2-phenyl White solid Hydrogen-bonded dimers, amino acid precursor
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline 2-methoxyphenyl substituent Solid (m.p. 68–70°C) Electronic modulation in coordination chemistry
4-Acrylyloxymethyl-2,4-dimethyl-2-oxazoline Acrylyloxymethyl group at 4-position N/A Monomer for addition polymerization

Key Observations :

  • Steric and Electronic Effects : The 4,4-dimethyl groups in this compound enhance steric bulk, favoring coordination to metals (e.g., Sn, Rh) via nitrogen . In contrast, hydroxymethyl substituents in 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline promote hydrogen bonding, enabling crystal lattice stabilization .
  • Solubility : Lipophilic substituents (e.g., methoxy groups in 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline) increase hydrophobicity, whereas polar groups (hydroxymethyl) improve aqueous compatibility .

Spectroscopic and Crystallographic Data

  • NMR Analysis : this compound derivatives show distinct ¹H/¹³C NMR shifts for methyl groups (δ ~1.3–1.5 ppm for CH₃) and oxazoline ring protons (δ ~4.0–4.5 ppm) .
  • X-ray Crystallography : 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline forms dimers via O–H···N hydrogen bonds (2.85 Å), while 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline exhibits π–π stacking between aromatic rings .

Catalysis and Material Science

  • Organotin Complexes: this compound-based ligands stabilize tin centers in trigonal bipyramidal geometries, enabling applications in redox-active polymers .
  • Asymmetric Synthesis : Chiral oxazoline derivatives (e.g., 4,5-diphenyl-2-oxazoline) serve as ligands in enantioselective allylic substitutions .

Bioorthogonal Chemistry

  • Amino Acid Precursors: this compound derivatives are used to synthesize isonitrile-functionalized lysine analogs for site-specific protein labeling .

Limitations and Challenges

  • Synthetic Complexity : Introducing polar groups (e.g., hydroxymethyl) requires multi-step protocols, reducing yields compared to simpler dimethyl derivatives .
  • Competing Reactivity : Ortho-substituted oxazolines (e.g., 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline) may undergo cyclization side reactions during Wittig rearrangements .

Biological Activity

4,4-Dimethyl-2-oxazoline (DMO) is a five-membered heterocyclic compound featuring an oxazoline ring, which has garnered interest due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings related to DMO, supported by data tables and case studies.

This compound has the molecular formula C5H9NOC_5H_9NO and is characterized by its cyclic structure, which includes nitrogen and oxygen atoms. The compound is synthesized through various methods, including acylation and ring closure reactions involving amino alcohols and acyl chlorides .

Biological Activity

The biological activity of DMO has been explored primarily in the context of its antimicrobial properties. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Activity

Research indicates that derivatives of DMO demonstrate potent antibacterial effects against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 6.25 mg/L against MRSA strains . Additionally, activity against Enterococcus faecalis and Enterococcus faecium has been reported with MIC values between 25-50 mg/L .

Table 1: Antimicrobial Activity of DMO Derivatives

CompoundTarget BacteriaMIC (mg/L)
DMO Derivative 1MSSA3.12 - 6.25
DMO Derivative 2MRSA3.12 - 6.25
DMO Derivative 3Enterococcus faecalis25 - 50
DMO Derivative 4Enterococcus faecium25 - 50

The exact mechanism by which DMO exerts its antibacterial effects is not fully elucidated; however, it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The oxazoline ring may play a crucial role in binding to bacterial enzymes or receptors, thereby inhibiting their function .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by RSC Publishing demonstrated that specific DMO derivatives showed high efficacy against both MSSA and MRSA strains. The research highlighted the potential of these compounds as candidates for developing new antibacterial agents amid rising antibiotic resistance .
  • Synthesis and Biological Evaluation : Another investigation focused on synthesizing various oxazoline derivatives and evaluating their biological activities. The results indicated that modifications to the oxazoline structure could enhance antibacterial potency, suggesting a structure-activity relationship that warrants further exploration .

Safety and Toxicity

While the antimicrobial properties of DMO are promising, safety assessments are crucial for determining its viability as a therapeutic agent. Preliminary toxicity studies suggest that certain derivatives exhibit low cytotoxicity levels; however, comprehensive toxicological evaluations are necessary before clinical application .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-dimethyl-2-oxazoline derivatives, and how do reaction conditions influence yields?

  • Methodology : A widely used method involves cyclocondensation of 2-amino-2-methyl-1-propanol with nitriles (e.g., 2-bromobenzonitrile) in chlorobenzene under reflux, catalyzed by ZnCl₂. This yields substituted oxazolines (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline) with ~74% yield after purification via flash chromatography (EtOAc/Hexane) . Alternative routes include using acyl chlorides (e.g., 4-n-hexylbenzoyl chloride) under N₂ atmosphere, followed by treatment with SOCl₂ in methanol to form oxazoline derivatives .
  • Key variables : Catalyst loading (e.g., 0.27 mmol ZnCl₂ for 2.75 mmol nitrile), solvent choice (chlorobenzene vs. THF), and reaction time (24–48 hours) significantly impact yields and purity .

Q. How are structural and purity characteristics of this compound derivatives validated?

  • Methodology : Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry (MS) are standard for structural confirmation. For example, ¹H NMR of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline shows methyl group singlet peaks at δ 1.3–1.5 ppm and oxazoline ring protons at δ 3.8–4.2 ppm . Discrepancies in melting points (e.g., observed 39–40°C vs. literature 36–38°C) should prompt re-evaluation of crystallization solvents or potential impurities .

Q. What purification techniques are optimal for isolating this compound derivatives?

  • Methodology : Flash chromatography with EtOAc/Hexane (1:1) is effective for removing unreacted starting materials and byproducts . For air-sensitive intermediates (e.g., silylated derivatives), high-vacuum distillation or inert atmosphere handling is critical to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in designing chiral ligands for asymmetric catalysis?

  • Methodology : Oxazoline-based pincer ligands (e.g., 2-(2'-anilinyl)-4,4-dimethyl-2-oxazoline) are synthesized by reacting isatoic anhydride with 2-amino-2-methyl-1-propanol and ZnCl₂. These ligands induce chirality in transition metal complexes (e.g., Group 11 metals), enabling enantioselective reactions like C–C bond formation . Modifications at the aryl or alkyl substituents (e.g., fluorination) fine-tune steric and electronic properties for specific catalytic applications .

Q. What strategies address contradictions in spectral or physical data for oxazoline derivatives?

  • Methodology : If experimental melting points or NMR shifts deviate from literature (e.g., ’s m.p. discrepancy), replicate syntheses under varying conditions (e.g., solvent polarity, cooling rates) to identify systematic errors. Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography .

Q. How do substituents on the oxazoline ring influence reactivity in ring-expansion reactions?

  • Methodology : Electron-withdrawing groups (e.g., bromine, fluorine) at the 2-position enhance electrophilicity, facilitating nucleophilic attacks in siloxaborole formation. For example, 2-(20-Bromo-40-fluorophenyl)-4,4-dimethyl-2-oxazoline reacts with tris(trimethylsilyl)borane in ether to yield benzo[1,2,3]siloxaboroles . Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify substituent effects on reaction rates .

Q. What protocols optimize air-sensitive reactions involving oxazoline intermediates?

  • Methodology : Use Schlenk-line techniques for reactions requiring n-BuLi (e.g., synthesis of 5-n-hexyl-3-phenyl-1,3-dihydro-1-isobenzofuranone from 2-(4-n-hexylphenyl)-4,4-dimethyl-2-oxazoline). Maintain temperatures below –78°C during lithiation steps to prevent side reactions .

Properties

IUPAC Name

4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAMXHRRVFDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184178
Record name 4,4-Dimethyloxazoline
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30093-99-3
Record name 4,4-Dimethyl-2-oxazoline
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Record name 4,4-Dimethyloxazoline
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Record name 4,4-Dimethyloxazoline
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Record name 4,5-dihydro-4,4-dimethyloxazole
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Record name 4,4-DIMETHYL-2-OXAZOLINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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